Lipophilicity Tuning: LogP Shift of +0.39 vs. 5-Methoxy Analog Directs Lead Optimization
Methyl 3-bromo-5-ethoxybenzoate exhibits a computed LogP of 2.63, which is 0.39 log units higher than the 5-methoxy analog (methyl 3-bromo-5-methoxybenzoate, LogP 2.24). This difference corresponds to a ~2.5-fold increase in octanol-water partition coefficient, translating to measurably higher lipophilicity for the ethoxy-bearing scaffold . The distinction matters when optimizing compounds for blood-brain barrier penetration (typically favored by LogP 2–4) versus aqueous solubility for oral bioavailability.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.6344 (Methyl 3-bromo-5-ethoxybenzoate, CAS 860695-64-3) |
| Comparator Or Baseline | LogP = 2.2443 (Methyl 3-bromo-5-methoxybenzoate, CAS 56709-70-7) |
| Quantified Difference | ΔLogP = +0.39 (~2.5-fold lipophilicity increase) |
| Conditions | Computed by XLogP3 / ACD/Labs consensus method; comparable computational methodology across both compounds |
Why This Matters
A 0.39 LogP difference can shift a compound from CNS-impermeable to CNS-penetrant range, making the ethoxy variant the preferred scaffold when lipophilicity needs incremental increase without introducing additional halogen atoms.
